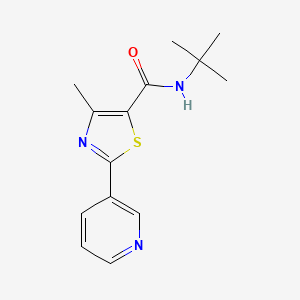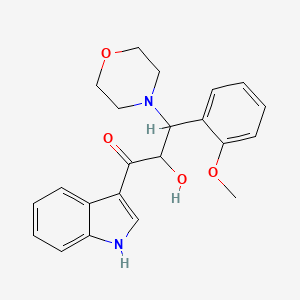![molecular formula C17H22ClNO3 B4444430 2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4444430.png)
2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride
Vue d'ensemble
Description
2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BRL37344 and is a selective β3-adrenoceptor agonist that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride involves the activation of β3-adrenoceptors, which are located in adipose tissue and skeletal muscle. This activation leads to the stimulation of lipolysis, the breakdown of fats, and the release of free fatty acids. The compound also increases the expression of genes involved in thermogenesis, the process of heat production in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of body weight and fat mass, the improvement of insulin sensitivity, and the enhancement of cardiovascular function. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride in lab experiments include its selectivity for β3-adrenoceptors, its ability to activate thermogenesis and lipolysis, and its potential applications in the treatment of various medical conditions. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties.
Orientations Futures
The future directions for research on 2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride include the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its mechanisms of action in different tissues and organs. Further research is also needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicine. Its selective activation of β3-adrenoceptors and its ability to stimulate thermogenesis and lipolysis make it a promising candidate for the treatment of various metabolic disorders. However, further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
The scientific research on 2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride has focused on its potential applications in the treatment of various medical conditions such as obesity, diabetes, and cardiovascular diseases. The compound has been shown to activate β3-adrenoceptors, which are involved in the regulation of energy metabolism and thermogenesis.
Propriétés
IUPAC Name |
2-[4-[[(2-methoxyphenyl)methylamino]methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-20-17-5-3-2-4-15(17)13-18-12-14-6-8-16(9-7-14)21-11-10-19;/h2-9,18-19H,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNRJXSEHDAKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4444383.png)

![N-(4-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4444396.png)
![4-ethoxy-N-[3-(2-ethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4444399.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444406.png)
![[(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4444415.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444431.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4444438.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4444448.png)
![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4444458.png)
